Azipramine
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Overview
Description
Azipramine is a tetracyclic antidepressant that was synthesized and pharmacologically assayed in animals in 1976. Despite its promising pharmacological profile, it was never marketed . This compound is known for its complex structure, which includes a benzyl group and a dihydroindolo benzazepin moiety.
Preparation Methods
The synthesis of Azipramine involves multiple steps, starting with the formation of the dihydroindolo benzazepin core. This is typically achieved through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction.
Chemical Reactions Analysis
Azipramine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the this compound molecule.
Scientific Research Applications
Azipramine has been studied primarily for its potential as an antidepressant. Its tetracyclic structure makes it a subject of interest in medicinal chemistry, particularly in the design of new antidepressant drugs. In biology, this compound has been used in animal studies to understand its pharmacological effects. Although it was never marketed, its structure and pharmacological profile continue to be of interest in scientific research .
Mechanism of Action
Azipramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. The molecular targets of this compound include the sodium-dependent serotonin transporter and the sodium-dependent norepinephrine transporter .
Comparison with Similar Compounds
Azipramine is similar to other tetracyclic antidepressants such as Imipramine and Desipramine. it is unique due to its specific dihydroindolo benzazepin structure. Unlike Imipramine and Desipramine, which are marketed and widely used, this compound was never marketed despite its promising pharmacological profile .
Similar Compounds
Properties
CAS No. |
58503-82-5 |
---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine |
InChI |
InChI=1S/C26H26N2/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23/h2-13,18H,14-17,19H2,1H3 |
InChI Key |
GMJAPDJBIOQXSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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